6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole and pyridine ring fused together, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their fusion. Common synthetic methods include cyclization, ring annulation, and direct C-H arylation . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid). Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar structures, such as other pyrazolopyridines, exhibit comparable biological activities and applications.
Pyrrolopyrazine Derivatives: These compounds also contain fused pyrazole and pyridine rings and are known for their diverse biological activities.
Uniqueness
The uniqueness of 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C23H24N6O |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H24N6O/c1-3-28-18(11-12-25-28)14-24-23(30)19-13-20(16-9-10-16)26-22-21(19)15(2)27-29(22)17-7-5-4-6-8-17/h4-8,11-13,16H,3,9-10,14H2,1-2H3,(H,24,30) |
InChI Key |
GQVCUPQNIGGPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5 |
Origin of Product |
United States |
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